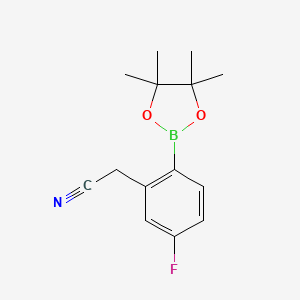

![molecular formula C11H14O2 B2560178 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone CAS No. 2375261-59-7](/img/structure/B2560178.png)

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone, also known as Trolox, is a synthetic derivative of Vitamin E. It has been widely used in scientific research due to its antioxidant properties. Trolox is a water-soluble compound that can mimic the antioxidant activity of Vitamin E in both in vitro and in vivo studies.

Wissenschaftliche Forschungsanwendungen

Photoremovable Protecting Group for Carboxylic Acids

1-[2-(2-hydroxyalkyl)phenyl]ethanone, a derivative closely related to the specified compound, has been introduced as a new photoremovable protecting group for carboxylic acids. This group, when exposed to light, allows for the release of the protected acid in high yields, showcasing its potential in the synthesis and controlled release of carboxylic acid-containing compounds (Walters N. Atemnkeng et al., 2003).

Anti-Microbial Properties

Research into ethanone 1-(2-hydroxy-5-methyl phenyl), a molecule with structural similarities to 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone, found in various natural sources, has revealed its anti-microbial properties. Molecular docking studies have shown significant binding efficacy of this compound with proteins in Staphylococcus aureus, indicating its potential as a basis for developing new antimicrobial agents (Medicharla SRI SATYA et al., 2022).

Asymmetric Conversion in Organic Synthesis

The asymmetric conversion of 1-phenyl-1,2-ethanediol, using certain microorganisms, underscores the utility of similar phenyl ethanone compounds as chiral building blocks in organic synthesis. Specifically, Candida parapsilosis SYB-1 has shown effectiveness in producing S-1-phenyl-1,2-ethanediol with high optical purity, highlighting the relevance of such compounds in the preparation of optically active materials (Nie Yao, 2003).

Lignin Degradation Studies

Phenolic beta-1 lignin substructure model compounds, which share functional groups with 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone, have been used to study the degradation mechanisms by laccase of Coriolus versicolor. These studies provide insights into the breakdown of lignin, a major component of plant biomass, which is crucial for developing sustainable methods of biomass conversion (S. Kawai et al., 1988).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel heterocyclic compounds, such as 1-(4-methoxyphenyl)-2-((5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone, demonstrate the versatility of ethanone derivatives in creating materials with potential optical, thermal, and electronic applications. These compounds have been synthesized and studied for their crystal structure and properties, providing a foundation for further exploration in materials science (C. Shruthi et al., 2019).

Eigenschaften

IUPAC Name |

1-[2-ethyl-5-(hydroxymethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-10-5-4-9(7-12)6-11(10)8(2)13/h4-6,12H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSBHVUQOOLCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)CO)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

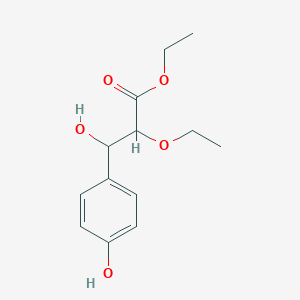

![2-((4-fluorobenzyl)thio)-3-isopropyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560095.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560097.png)

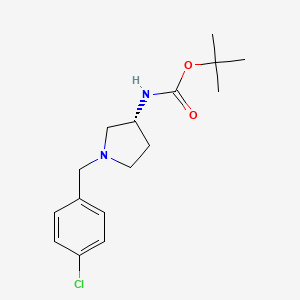

![2-([1,1'-Biphenyl]-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2560098.png)

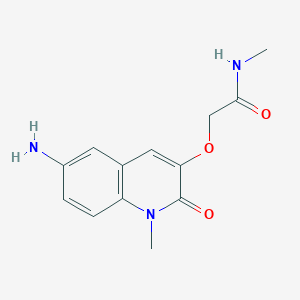

![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2560099.png)

![N-(sec-butyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2560100.png)

![N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)

![Diethyl 2-[(2,4-difluoroanilino)methylene]malonate](/img/structure/B2560108.png)

![3-Cyclopropyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560109.png)

![ethyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2560111.png)